molecular formula C6H7F3N2OS B3059562 2-[2-Amino-4-(trifluoromethyl)thiazol-5-YL]ethanol CAS No. 69243-07-8

2-[2-Amino-4-(trifluoromethyl)thiazol-5-YL]ethanol

Cat. No. B3059562
CAS RN: 69243-07-8
M. Wt: 212.2 g/mol
InChI Key: RVYIALGMGWDMJX-UHFFFAOYSA-N
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Description

“2-[2-Amino-4-(trifluoromethyl)thiazol-5-YL]ethanol” is a chemical compound with the molecular formula C5H5F3N2OS . It has a molecular weight of 198.17 . This compound is part of the thiazole family, which are heterocyclic compounds that contain sulfur and nitrogen .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[2-Amino-4-(trifluoromethyl)thiazol-5-YL]ethanol” include a boiling point of 301.3±37.0 °C (Predicted), a density of 1.627±0.06 g/cm3 (Predicted), and a pKa of 12.94±0.10 (Predicted) .

Scientific Research Applications

Complexation and Copper-Assisted Ring Transformation

  • Research by Voitekhovich et al. (2019) explored the complexation of 2-(1H-Tetrazol-1-yl)thiazole with copper(II) chloride in ethanol, leading to the formation of different complexes. This study highlights the potential of thiazole compounds in forming metal complexes which could have implications in coordination chemistry (Voitekhovich, Grigoriev, Lyakhov, Matulis, Ivashkevich, & Ivashkevich, 2019).

Hydrogen-Bonded Sheets in Crystallization

  • Glidewell et al. (2004) described the crystallization of 2-Amino-5-nitrothiazole from ethanol, forming monosolvate with distinct hydrogen-bonded sheets. This study is significant for understanding the molecular-electronic structure and crystallization behavior of thiazole derivatives (Glidewell, Low, Skakle, & Wardell, 2004).

Antifungal Agents Synthesis

  • A study by Narayana et al. (2004) focused on synthesizing various thiazol-5-yl benzamides and their derivatives, which showed potential as antifungal agents. The use of 2-hydroxy-5-(1,3-thiazol-5-yl) benzamide and related compounds highlights the application of thiazole compounds in developing new pharmaceutical agents (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).

Antibacterial Agents

  • Research conducted by Kumar, Aggarwal, and Sharma (2015) involved synthesizing novel thiazoles with potential antibacterial activity. The study demonstrates the scope of these compounds in medicinal chemistry, particularly in addressing bacterial infections (Kumar, Aggarwal, & Sharma, 2015).

Anti-Diabetic Agents

Future Directions

The future directions for “2-[2-Amino-4-(trifluoromethyl)thiazol-5-YL]ethanol” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the diverse biological activities of thiazoles , this compound may hold promise for the development of new therapeutic agents.

properties

IUPAC Name

2-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2OS/c7-6(8,9)4-3(1-2-12)13-5(10)11-4/h12H,1-2H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYIALGMGWDMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C1=C(N=C(S1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500958
Record name 2-[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Amino-4-(trifluoromethyl)thiazol-5-YL]ethanol

CAS RN

69243-07-8
Record name 2-[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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